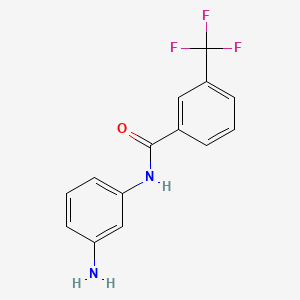
N-(3-氨基苯基)-3-(三氟甲基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3-aminophenylamine) with a trifluoromethyl-containing carboxylic acid or acid chloride to form the amide bond .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amide, amino, and trifluoromethyl groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The amino group could potentially be acylated or alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .科学研究应用
抗癌特性
N-(3-氨基苯基)-3-(三氟甲基)苯甲酰胺在癌症治疗中显示出潜力。研究已经确定了具有相似结构的化合物,这些化合物可以抑制组蛋白脱乙酰酶 (HDAC),组蛋白脱乙酰酶在癌细胞增殖中起着至关重要的作用并诱导细胞凋亡 (Zhou 等,2008)。此外,该化合物的某些衍生物已显示出对癌细胞系(如 A549 和 BGC-823)的抑制能力 (Ji 等,2018)。
抗氧化活性
研究表明,与 N-(3-氨基苯基)-3-(三氟甲基)苯甲酰胺相似的氨基取代苯甲酰胺衍生物可以通过清除自由基作为强大的抗氧化剂。这些化合物的电化学氧化对于了解它们的自由基清除活性非常重要 (Jovanović 等,2020)。
材料科学应用
在材料科学领域,与 N-(3-氨基苯基)-3-(三氟甲基)苯甲酰胺相关的半氟化芳香族化合物已被用于合成新的聚酰胺。这些聚酰胺以其在有机溶剂中的溶解性、高分子量和良好的热稳定性而著称,这些特性对于先进的技术应用非常重要 (Bera 等,2012)。
抗疟活性
对结构上与 N-(3-氨基苯基)-3-(三氟甲基)苯甲酰胺相关的 N-酰基呋喃-3-胺的研究揭示了对恶性疟原虫菌株的有希望的抗疟疾活性。这些研究有助于理解对于开发新的抗疟疾药物至关重要的构效关系 (Hermann 等,2021)。
抗菌特性
已经合成并测试了与 N-(3-氨基苯基)-3-(三氟甲基)苯甲酰胺在结构上相关的化合物的抗菌活性。研究发现,某些衍生物对各种细菌菌株表现出显着的活性,突出了它们作为抗菌剂的潜力 (Mobinikhaledi 等,2006)。
光解研究
对具有相似三氟甲基苯甲酰胺成分的化合物(如氟拓兰尼)的光解的研究提供了对这些化合物环境归宿和行为的见解。此类研究对于了解这些化合物在不同环境条件下的降解和转化产物至关重要 (Tsai 和 Eto,1991)。
安全和危害
属性
IUPAC Name |
N-(3-aminophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-4-1-3-9(7-10)13(20)19-12-6-2-5-11(18)8-12/h1-8H,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTAWUMXNUGWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)
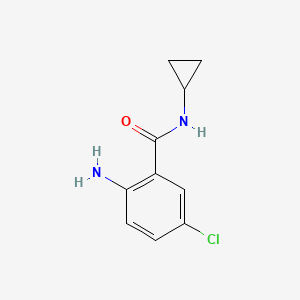
![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)

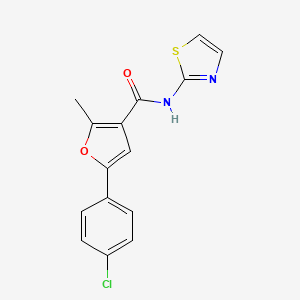
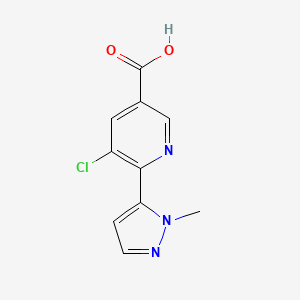
![5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954411.png)

![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2954414.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2954416.png)
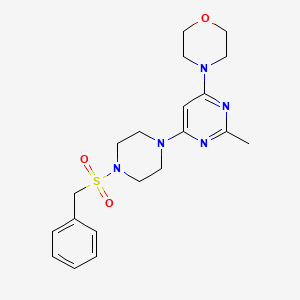
![1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride](/img/structure/B2954419.png)
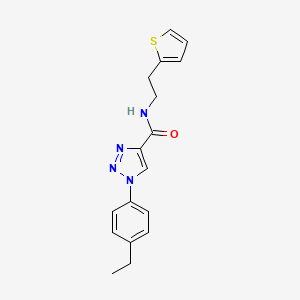
![1-allyl-4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2954424.png)